Sodium p-octylphenolate
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Overview
Description
Sodium p-octylphenolate is an organic compound with the molecular formula C14H21NaO. It is the sodium salt of p-octylphenol, where the phenol group is substituted with an octyl chain at the para position. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium p-octylphenolate can be synthesized through the neutralization of p-octylphenol with sodium hydroxide. The reaction typically occurs in an aqueous or aqueous-alkaline solution, where p-octylphenol is dissolved and then reacted with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale neutralization of p-octylphenol with sodium hydroxide. The process is carried out in reactors where the reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenolic group is oxidized to form quinones.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Micelle Formation: In aqueous and aqueous-alkaline solutions, this compound forms anionic micelles that can absorb other compounds, facilitating surface reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Electrophiles: Such as halogens or nitro groups for substitution reactions.
Major Products:
Quinones: Formed from oxidation reactions.
Substituted Phenols: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Sodium p-octylphenolate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving micelle formation and its effects on biological molecules.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The primary mechanism of action of sodium p-octylphenolate involves its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, increasing their solubility and facilitating various chemical reactions on the micellar surface. The phenolate ion can also participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking electrophilic centers.
Comparison with Similar Compounds
Sodium p-nonylphenolate: Similar structure with a nonyl chain instead of an octyl chain.
Sodium p-dodecylphenolate: Contains a dodecyl chain, offering different surfactant properties.
Uniqueness: Sodium p-octylphenolate is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity, making it an effective surfactant in various applications. Its ability to form stable micelles and participate in a range of chemical reactions distinguishes it from other phenolate salts .
Properties
CAS No. |
78899-79-3 |
---|---|
Molecular Formula |
C14H23NaO |
Molecular Weight |
230.32 g/mol |
IUPAC Name |
sodium;hydride;4-octylphenol |
InChI |
InChI=1S/C14H22O.Na.H/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;;/h9-12,15H,2-8H2,1H3;;/q;+1;-1 |
InChI Key |
ZVBIRTCFHMKNEA-UHFFFAOYSA-N |
Canonical SMILES |
[H-].CCCCCCCCC1=CC=C(C=C1)O.[Na+] |
Related CAS |
1806-26-4 (Parent) |
Origin of Product |
United States |
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